![molecular formula C45H44ClF3N4O15 B1192675 DOX−NOP1 HCl](/img/no-structure.png)
DOX−NOP1 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DOX−NOP1 is a novel molecular hybrid covalently joining doxorubicin (DOX) and NOP1, which showed similar increased toxicity toward resistant cancer cells and, in addition, lower cardiotoxicity than DOX. This opens new and underexplored approaches to overcoming the main therapeutic drawbacks of this chemotherapeutic based on light-controlled release of NO. Nitric oxide (NO) release from a suitable NO photodonor (NOP) can be fine-tuned by visible light stimuli at doses that are not toxic to cells but that inhibit several efflux pumps; these are mainly responsible for the multidrug resistance of the anticancer agent doxorubicin (DOX).
Scientific Research Applications
Application in Hepatocellular Carcinoma Treatment
- Phase III Trial : A study comparing the survival of patients with unresectable hepatocellular carcinoma treated with nolatrexed (NOL) or doxorubicin (DOX) found that DOX had better outcomes (Gish et al., 2007).
- DOX-Intercalated Nano-Hydroxyapatite Drug-Delivery System : A research demonstrated the development of a nano-sized hydroxyapatite-based drug-delivery system intercalated with DOX for treating hepatocellular carcinoma (Kundu et al., 2013).
- MiR-375 and DOX Co-delivery : Another study explored the co-delivery of miR-375 and DOX by liposomes for combination therapy of hepatocellular carcinoma, highlighting its potential in overcoming drug resistance (Fan et al., 2017).
DOX as a Molecular Nanotheranostic Agent
- DOX Encapsulation in Micelles or Nanoemulsions : A study explored the effect of DOX encapsulation in micelles or nanoemulsions on ultrasound-mediated intracellular delivery and nuclear trafficking, demonstrating its potential as a theranostic agent (Mohan & Rapoport, 2010).
Astragaloside IV and DOX-Induced Cardiomyopathy
- Alleviating Cardiotoxicity : Research indicated that Astragaloside IV could alleviate DOX-induced cardiomyopathy by inhibiting NADPH oxidase derived oxidative stress, presenting a possible mitigation strategy for DOX's cardiotoxicity (Lin et al., 2019).
Novel Approaches in Drug Delivery Systems
- Hollow Carbon Nanospheres for Overcoming Chemotherapy Resistance : A study used hollow carbon nanospheres as a light-induced free radical generator with DOX to overcome chemotherapy resistance (Wang et al., 2015).
- Early Stage Release Control in Hydrophobic Fiber-Based Drug Delivery System : Research on the drug release profiles of doxorubicin-loaded electrospun fiber mats emphasized the importance of drug-polymer miscibility in designing drug release profiles (Yuan et al., 2018).
Targeted and Responsive Drug Delivery
- ZnFe2O4–Chitosan-DOX-HCl Nanoparticles : Another study focused on the magnetic effects and structural morphology of ZnFe2O4 nanoparticles loaded with DOX-HCl for targeted drug delivery systems (Esmaeili & Hadad, 2015).
- GRP78-Targeted Ferritin Nanocaged DOX for HCC Therapy : A study presented the GRP78-targeted ferritin nanocage encapsulating a high dose of DOX for effective and selective hepatocellular carcinoma therapy (Jiang et al., 2019).
Enhancing Cellular Uptake and Retention
- Cell-Penetrating Peptide-DOX Conjugates as Prodrugs : Research demonstrated that cyclic and linear peptides conjugated with DOX enhanced cellular uptake and retention for sustained anticancer activity (Shirazi et al., 2013).
Overcoming Multidrug Resistance
- Pillar[6]arene/ATP Host–Guest Recognition : A study highlighted how the efficacy of DOX·HCl against drug-resistant human breast cancer cells is enhanced in the presence of water-soluble pillar[6]arene due to the inhibition of ATP hydrolysis (Yu et al., 2016).
- Doxorubicin-Tethered Fluorescent Silica Nanoparticles for pH-Responsive Delivery : This study created a drug delivery system based on doxorubicin-tethered fluorescent silica nanoparticles for the responsive release of DOX in cancer cells (Zhang & Kong, 2015).
Combinational Approaches in Cancer Treatment
- Targeted and Stimulus-Responsive Anticancer Drug Delivery : A study synthesized a novel biotinylated hyaluronic acid-guided CaCO3-based drug delivery system for targeted and acid-triggered release of DOX (Qiao et al., 2021).
- Noscapine-Loaded Nanoparticles and DOX for Breast Cancer : Research focused on the combination anticancer effect of Noscapine loaded in polymeric nanocarriers with DOX on breast cancer cells (Esnaashari et al., 2020).
properties
Product Name |
DOX−NOP1 HCl |
---|---|
Molecular Formula |
C45H44ClF3N4O15 |
Molecular Weight |
973.3052 |
IUPAC Name |
2-((2S,4S)-4-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-oxoethyl 4-((3-((4-nitro-3-(trifluoromethyl)phenyl)amino)propyl)carbamoyl)benzoate hydrochloride |
InChI |
InChI=1S/C45H43F3N4O15.ClH/c1-20-37(54)27(49)16-32(66-20)67-30-18-44(61,17-25-34(30)41(58)36-35(39(25)56)38(55)24-5-3-6-29(64-2)33(24)40(36)57)31(53)19-65-43(60)22-9-7-21(8-10-22)42(59)51-14-4-13-50-23-11-12-28(52(62)63)26(15-23)45(46,47)48;/h3,5-12,15,20,27,30,32,37,50,54,56,58,61H,4,13-14,16-19,49H2,1-2H3,(H,51,59);1H/t20-,27-,30-,32-,37+,44-;/m0./s1 |
InChI Key |
QUOCCPHBOZZTOG-MIGVFKNZSA-N |
SMILES |
O=C(C1=C(C2=C(C(O)=C1C3=O)C[C@@](O)(C(COC(C4=CC=C(C(NCCCNC5=CC(C(F)(F)F)=C([N+]([O-])=O)C=C5)=O)C=C4)=O)=O)C[C@@H]2O[C@@H]6O[C@H]([C@H]([C@H](C6)N)O)C)O)C7=C3C=CC=C7OC.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DOX−NOP1 Hydrochloride, doxorubicin-NOP1 HCl; doxorubicin-NOP1 conjugate. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.